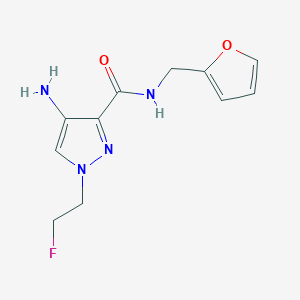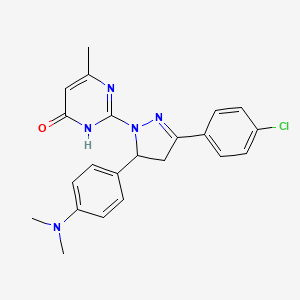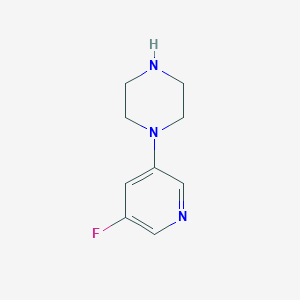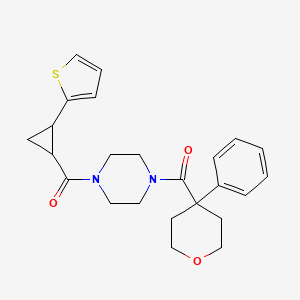
4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, also known as E7080, is a small molecule inhibitor that targets multiple tyrosine kinases. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide inhibits the activity of multiple tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in various preclinical models of cancer. It has been shown to inhibit tumor growth and angiogenesis, leading to tumor regression and increased survival. Additionally, this compound has been shown to have favorable pharmacokinetic properties, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its potent inhibitory activity against multiple tyrosine kinases. This makes it a valuable tool for studying the role of these kinases in cancer biology. However, one limitation of this compound is its specificity for tyrosine kinases, which may limit its utility in studying other signaling pathways.
Zukünftige Richtungen
Future research on 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide could focus on several areas. First, further preclinical studies could be conducted to better understand the mechanism of action and anti-tumor activity of this compound. Second, clinical trials could be conducted to evaluate the safety and efficacy of this compound in cancer patients. Third, combination therapy studies could be conducted to evaluate the potential synergistic effects of this compound with other anti-cancer agents. Finally, studies could be conducted to explore the potential use of this compound in other disease indications where tyrosine kinases play a role.
Synthesemethoden
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2-furylmethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-furylmethyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. The imine is then reacted with 2-fluoroethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These kinases play a critical role in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Eigenschaften
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O2/c12-3-4-16-7-9(13)10(15-16)11(17)14-6-8-2-1-5-18-8/h1-2,5,7H,3-4,6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIRUXMKJDMCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)
![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)
![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)
![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)

